OB-24 Demonstrates Superior HO-1 Selectivity Over HO-2 Compared to Porphyrin-Based Inhibitors
OB-24 exhibits high selectivity for HO-1 over HO-2 with IC50 values of 1.9 μM and >100 μM, respectively, yielding a selectivity ratio >52-fold [1]. In contrast, porphyrin-based inhibitors such as ZnPP and SnPP are non-selective across HO isoforms and exhibit significant off-target inhibition of other heme-dependent enzymes including NOS, sGC, and CYP [2]. This differential selectivity profile is mechanistically attributed to OB-24's non-competitive imidazole-based binding mode, which is distinct from the competitive heme mimicry employed by metalloporphyrins [2].
| Evidence Dimension | HO-1 selectivity over HO-2 |
|---|---|
| Target Compound Data | HO-1 IC50 = 1.9 μM; HO-2 IC50 >100 μM |
| Comparator Or Baseline | Porphyrin-based inhibitors (ZnPP, SnPP): Non-selective across HO isoforms |
| Quantified Difference | OB-24: >52-fold selective; Porphyrins: Non-selective |
| Conditions | Rat spleen HO-1 and rat brain HO-2 enzymatic assays |
Why This Matters
High isoform selectivity minimizes HO-2-dependent off-target effects, which is critical for accurate mechanistic interpretation of HO-1-specific pharmacology in disease models.
- [1] Alaoui-Jamali MA, Bismar TA, Gupta A, et al. A novel experimental heme oxygenase-1-targeted therapy for hormone-refractory prostate cancer. Cancer Res. 2009;69(20):8017-8024. View Source
- [2] Ciaffaglione V, Rizza S, et al. Pharmacological Inhibitors of Heme Oxygenase-1: Benefits and Drawbacks. Antioxidants. 2021;10(5):789. View Source
